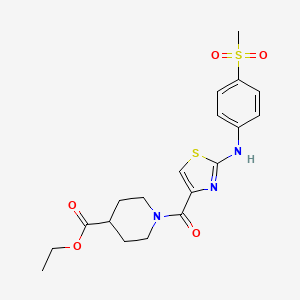

Ethyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-3-27-18(24)13-8-10-22(11-9-13)17(23)16-12-28-19(21-16)20-14-4-6-15(7-5-14)29(2,25)26/h4-7,12-13H,3,8-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSGDQAKTYCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds with amethylsulfonylphenyl group have been found to inhibit cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators.

Mode of Action

Compounds with similar structures have been shown to interact with their targets (like cox enzymes) by binding to them and inhibiting their activity. This inhibition can result in a decrease in the production of inflammatory mediators.

Biochemical Pathways

By inhibiting cox enzymes, the compound could potentially affect thearachidonic acid cascade , leading to a reduction in the production of prostanoids, which play a role in many inflammatory processes.

Pharmacokinetics

The compound’s structure suggests that it may be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties could impact its bioavailability.

Result of Action

Similar compounds have been shown to haveanti-inflammatory effects due to their ability to inhibit COX enzymes. This could potentially result in a reduction in inflammation and associated symptoms.

Activité Biologique

Ethyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate, identified by the CAS number 1170250-81-3, is a complex organic compound notable for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 437.5 g/mol. The structure includes a thiazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities .

1. Antitumor Activity

Research indicates that thiazole-containing compounds often exhibit significant antitumor properties. For instance, thiazoles have been shown to interact with various cellular pathways involved in cancer proliferation and apoptosis. A study highlighted that thiazole derivatives can induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins, which are critical regulators of cell death .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 modulation |

| Compound 10 | 1.98 ± 1.22 | Cytotoxic effects on cancer cell lines |

| Ethyl derivative | TBD | Potentially similar mechanisms as above |

2. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Compounds similar to ethyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate have demonstrated effectiveness in reducing seizure activity in animal models, suggesting a potential role in treating epilepsy .

3. Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial activity, a common trait among thiazole derivatives. A systematic review has shown that various thiazole compounds exhibit broad-spectrum antimicrobial effects against bacteria and fungi .

Table 2: Summary of Antimicrobial Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Thiazole Derivatives | Broad-spectrum antibacterial | |

| Sulfonamide-containing Compounds | Effective against MRSA |

Case Study 1: Antitumor Efficacy

In a recent study, a series of thiazole derivatives were synthesized and tested for their cytotoxicity against A-431 human epidermoid carcinoma cells. The results demonstrated that certain modifications to the thiazole ring significantly enhanced their anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Anticonvulsant Screening

A high-throughput screening campaign evaluated various thiazole derivatives for anticonvulsant activity using the pentylenetetrazol (PTZ) model in mice. The results indicated that specific structural features, such as the presence of substituents on the phenyl ring, were crucial for enhancing anticonvulsant effects .

The biological activities of ethyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate are likely mediated through multiple mechanisms:

- Apoptosis Induction : Interaction with apoptotic pathways, particularly through Bcl-2 family proteins.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth and seizure propagation.

- Antimicrobial Action : Disruption of microbial cell wall synthesis or function.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: Ethyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

- CAS Number : 1170250-81-3 .

- Molecular Formula : C₁₉H₂₂N₃O₅S₂ (inferred from analogs in ).

- 4-(Methylsulfonyl)phenyl substituent: Electron-withdrawing group enhancing solubility and receptor binding via hydrogen bonding. Piperidine-4-carboxylate ester: Modulates lipophilicity and bioavailability.

Structural Analogs with Modified Phenyl Substituents

Compound A : Ethyl 1-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

- CAS : 955908-49-3 .

- Molecular Formula : C₁₉H₂₀F₃N₃O₄S.

- Key Differences: Substituent: Trifluoromethoxy (-OCF₃) vs. methylsulfonyl (-SO₂CH₃). Electronic Effects: Trifluoromethoxy is electron-withdrawing but less polar than methylsulfonyl, reducing hydrogen-bonding capacity.

Compound B : (S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide

Analogs with Varied Heterocyclic Cores

Compound C : Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate

Pharmacokinetic and Binding Comparisons

Table 1 : Key Properties of Target Compound and Analogs

Binding Affinity Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.